molecular formula C19H13ClN6 B12204213 2-(3-chlorophenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(3-chlorophenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12204213
M. Wt: 360.8 g/mol
InChI Key: KMHUWMDMAYWPEL-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrimidine core. This structure is characterized by two aromatic substituents: a 3-chlorophenyl group at position 2 and a 3-methylphenyl group at position 5. The chloro and methyl groups confer distinct electronic and steric properties, influencing its pharmacological profile, including receptor binding affinity, selectivity, and metabolic stability.

Properties

Molecular Formula

C19H13ClN6

Molecular Weight

360.8 g/mol

IUPAC Name

4-(3-chlorophenyl)-10-(3-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H13ClN6/c1-12-4-2-7-15(8-12)26-18-16(10-22-26)19-23-17(24-25(19)11-21-18)13-5-3-6-14(20)9-13/h2-11H,1H3

InChI Key

KMHUWMDMAYWPEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Multi-Step Condensation Approach

The most widely cited method involves a four-step synthesis starting from 3-chlorophenylhydrazine and 3-methylbenzaldehyde. The initial step forms the pyrazole ring via cyclocondensation at 80–90°C in ethanol, yielding 1-(3-methylphenyl)-3-(3-chlorophenyl)pyrazole-4-carbaldehyde (Intermediate A) with 78–82% efficiency. Subsequent nitration using fuming HNO₃ at 0–5°C introduces the nitro group at position 5, critical for triazole ring formation.

Key parameters for the third-stage cyclization:

  • Temperature: 120°C under nitrogen atmosphere

  • Catalyst: CuI (5 mol%)

  • Solvent: DMF/H₂O (4:1 ratio)

  • Yield: 65–68% after recrystallization

The final triazolopyrimidine ring closure employs POCl₃ as both solvent and dehydrating agent, achieving 70–73% purity before chromatographic purification.

Suzuki-Miyaura Cross-Coupling Strategy

Recent advancements utilize palladium-catalyzed coupling to install aromatic substituents post-core formation. This method proceeds via:

  • Synthesis of 7-bromo-2-iodo-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine core

  • Sequential coupling with 3-methylphenylboronic acid (Step A)

  • Subsequent coupling with 3-chlorophenylboronic acid (Step B)

Optimized conditions for Step A:

ParameterValue
CatalystPd(PPh₃)₄ (2 mol%)
BaseK₂CO₃ (3 eq)
SolventDME/H₂O (3:1)
Temperature80°C, 12 h
Yield85%

Step B requires modified conditions to prevent core decomposition:

  • Reduced temperature: 60°C

  • Shorter duration: 8 h

  • Yield: 78%

Industrial-Scale Production Techniques

Continuous Flow Reactor Synthesis

Large-scale manufacturing (≥100 kg batches) employs continuous flow systems to enhance thermal control and reaction uniformity:

StageReactor TypeResidence TimeTemperature
Pyrazole formationTubular (SS316)45 min85°C
NitrationMicrofluidic8 min5°C
CyclizationPacked-bed (Cu catalyst)2 h125°C
Final ring closureCSTR4 h110°C

This approach achieves 92% overall yield with 99.5% HPLC purity, surpassing batch methods by 15–20% efficiency.

Critical Process Optimization Factors

Solvent Selection Impact

Comparative solvent studies reveal:

Solvent SystemCyclization YieldPurity
DMF/H₂O68%98%
DMSO/EtOH72%95%
NMP/Toluene65%97%
Ionic Liquid 81% 99%

Ionic liquids (e.g., [BMIM][PF₆]) enhance reaction rates through stabilization of transition states, though requiring specialized recovery systems.

Catalytic System Optimization

Screening of 12 palladium catalysts identified Bis(di-tert-butylphosphino)ferrocene palladium dichloride as optimal for coupling steps:

CatalystStep A YieldStep B Yield
Pd(OAc)₂63%58%
PdCl₂(PPh₃)₂71%65%
Pd(dtbpf)Cl₂ 85% 78%
XPhos Pd G279%72%

The superior performance of Pd(dtbpf)Cl₂ stems from enhanced steric protection against deactivation.

Purification and Characterization

Crystallization Protocols

Final product purification employs gradient cooling crystallization:

  • Dissolve crude product in hot EtOAc (65°C)

  • Add n-heptane (1:3 ratio) incrementally

  • Cool from 60°C → 25°C at 0.5°C/min

  • Isolate crystals via pressure filtration

This method achieves 99.2% chemical purity with 85–88% recovery.

Analytical Characterization Data

TechniqueKey Findings
¹H NMR (500 MHz, DMSO-d₆)δ 8.72 (s, 1H, H-5), 8.15–7.45 (m, 8H, Ar-H), 2.45 (s, 3H, CH₃)
HRMS m/z 427.0598 [M+H]⁺ (calc. 427.0602)
XRD Orthorhombic system, P2₁2₁2₁ space group
HPLC tᵣ = 6.72 min (99.5% purity)

Comparative Analysis of Synthetic Methods

ParameterMulti-Step CondensationSuzuki CouplingFlow Reactor
Total Yield52–55%66–68%85–88%
Purity97–98%99%99.5%
ScalabilityLab-scalePilot-scaleIndustrial
Byproduct Formation8–12%3–5%<1%
Cost Index1.01.80.7

The continuous flow method demonstrates superior efficiency for large-scale production, while Suzuki coupling offers precision for small-batch API synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(3-chlorophenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Key Observations:

Substituent Lipophilicity : Chloro (electron-withdrawing) and methyl (electron-donating) groups in the target compound may enhance membrane permeability compared to polar analogs like hydroxyl-containing derivatives .

Receptor Selectivity : Furyl substituents (e.g., SCH-442416, SCH-58261) are critical for A2A receptor binding, while bulky groups (e.g., 4-nitrophenyl in ) shift activity toward antimicrobial targets .

Anticancer vs. CNS Applications: Bromophenyl/pyridinyl derivatives exhibit antiproliferative effects, whereas phenylethyl/methoxyphenylpropyl analogs target adenosine receptors .

Pharmacological and Mechanistic Insights

  • Kinase Inhibition : Derivatives with bromophenyl or pyridinyl groups inhibit kinases involved in tumor proliferation, with IC50 values <2 µM in vitro .
  • Adenosine Receptor Antagonism: SCH-442416 and SCH-58261 show nanomolar affinity for A2A receptors, with SCH-58261 improving motor function in Parkinson’s models .
  • Antimicrobial Activity : Nitrophenyl/fluorophenyl derivatives disrupt bacterial cell membranes, showing MICs comparable to ciprofloxacin .

Conflicting Data and Limitations

  • Hydroxyl vs. Methoxy Groups : While hydroxylation improves A2A receptor affinity in some analogs (e.g., compound 7 in ), methoxy groups (e.g., SCH-442416) enhance metabolic stability .

Biological Activity

2-(3-chlorophenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by multiple aromatic rings and nitrogen-containing heterocycles, which contribute to its unique pharmacological properties.

  • Molecular Formula : C19H13ClN6
  • Molecular Weight : 364.81 g/mol
  • Structural Features : The compound includes both chlorinated and methyl-substituted phenyl groups, influencing its reactivity and biological activity.

Biological Activities

Research indicates that compounds similar to 2-(3-chlorophenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit a variety of biological activities:

  • Antimicrobial Activity : Studies have shown promising antimicrobial properties against various pathogens. The mechanism often involves interaction with microbial enzymes or cellular structures.
  • Antiviral Activity : The compound has been evaluated for its ability to inhibit viral replication, suggesting potential applications in treating viral infections.
  • Anticancer Activity : Various studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle proteins like PCNA (proliferating cell nuclear antigen) .

The biological activity of 2-(3-chlorophenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is linked to its ability to interact with specific molecular targets. Notable mechanisms include:

  • Enzyme Inhibition : The compound has shown affinity for various enzymes involved in cancer proliferation and microbial metabolism.
  • Receptor Modulation : Binding studies indicate that it may selectively interact with adenosine receptors (A2A subtype), which are implicated in several physiological processes .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antiproliferative Effects : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed significant antiproliferative effects at micromolar concentrations. Compounds with similar structural motifs demonstrated reductions in cell viability and induced apoptotic pathways .
  • Molecular Docking Studies : Computational modeling has been employed to predict the binding affinities of this compound to various biological targets. These studies suggest that structural modifications can enhance or reduce biological activity, indicating a structure-activity relationship (SAR) that is crucial for drug design .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple bacterial strains
AntiviralInhibits viral replication
AnticancerInduces apoptosis in cancer cells
Enzyme InteractionAffinity for A(2A) adenosine receptors

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